molecular formula C12H18 B1265441 5-tert-Butyl-m-xylene CAS No. 98-19-1

5-tert-Butyl-m-xylene

Cat. No. B1265441
Key on ui cas rn: 98-19-1
M. Wt: 162.27 g/mol
InChI Key: FZSPYHREEHYLCB-UHFFFAOYSA-N
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Patent
US04340757

Procedure details

contacting the 2-bromo-1,3-dimethyl-5-tertiary-butylbenzene with meta-xylene in the presence of hydrogen fluoride at a temperature of from about 30° C. to about 60° C. and a pressure of from about 20 psig to about 100 psig to form 2-bromo-1,3-dimethylbenzene and 1,3-dimethyl-5-tertiary-butylbenzene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][C:3]=1[CH3:13].F>C1(C)C=CC=C(C)C=1>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:13].[CH3:8][C:7]1[CH:6]=[C:5]([C:9]([CH3:11])([CH3:10])[CH3:12])[CH:4]=[C:3]([CH3:13])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C(C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 30° C. to about 60° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C
Name
Type
product
Smiles
CC1=CC(=CC(=C1)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04340757

Procedure details

contacting the 2-bromo-1,3-dimethyl-5-tertiary-butylbenzene with meta-xylene in the presence of hydrogen fluoride at a temperature of from about 30° C. to about 60° C. and a pressure of from about 20 psig to about 100 psig to form 2-bromo-1,3-dimethylbenzene and 1,3-dimethyl-5-tertiary-butylbenzene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][C:3]=1[CH3:13].F>C1(C)C=CC=C(C)C=1>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:13].[CH3:8][C:7]1[CH:6]=[C:5]([C:9]([CH3:11])([CH3:10])[CH3:12])[CH:4]=[C:3]([CH3:13])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C(C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 30° C. to about 60° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C
Name
Type
product
Smiles
CC1=CC(=CC(=C1)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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